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Compound of Interest

Compound Name:
(1S,2S)-2-Amino-2,3-dihydro-1H-

inden-1-ol

CAS No.: 32151-02-3

Cat. No.: B3189406

Get Quote

This technical guide provides an in-depth exploration of the chiral amino alcohol (1S,2S)-2-
Amino-2,3-dihydro-1H-inden-1-ol and its closely related, more extensively documented

regioisomer, (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. This document is intended for

researchers, scientists, and professionals in drug development and asymmetric synthesis,

offering a detailed overview of the core identifiers, synthesis, applications, and analytical

methodologies associated with these valuable chiral building blocks.

Introduction and Nomenclature Clarification
The indenyl framework substituted with vicinal amino and hydroxyl groups gives rise to a class

of compounds known as aminoindanols. These are critical scaffolds in medicinal chemistry and

serve as powerful ligands and chiral auxiliaries in asymmetric catalysis. However, precise

nomenclature is crucial due to the existence of both regioisomers and stereoisomers.

The two primary regioisomers are 1-amino-2-indanol and 2-amino-1-indanol. Within each,

stereoisomers exist, commonly designated as cis or trans based on the relative orientation of
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the amino and hydroxyl groups.

1-Amino-2-indanol: The amino group is at position 1 and the hydroxyl group at position 2.

(1S,2R)-1-Amino-2-indanol: The cis isomer, a key component in the synthesis of the HIV

protease inhibitor Indinavir.

(1S,2S)-1-Amino-2-indanol: The trans isomer, also a valuable chiral auxiliary.

2-Amino-1-indanol: The amino group is at position 2 and the hydroxyl group at position 1.

(1S,2S)-2-Amino-1-indanol: The specific topic of this guide.

While "(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol" is a valid chemical structure, the

available scientific literature and commercial availability are overwhelmingly focused on the "1-

amino-2-indanol" regioisomers. This guide will therefore provide a comprehensive overview of

the well-documented (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol due to the wealth of available

technical data, while also presenting the known identifiers for the requested (1S,2S)-2-amino-1-

indanol.

Core Identifiers and Chemical Properties
Accurate identification of these isomers is paramount for experimental reproducibility and

regulatory compliance. The following tables summarize the key identifiers and properties.

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol (trans-
isomer)
This compound is the most extensively characterized trans-isomer.
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Identifier Value

CAS Number 163061-74-3[1][2][3]

PubChem CID 6931156[1]

IUPAC Name (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol[1]

Synonyms
(1S,2S)-(+)-trans-1-Amino-2-indanol, (1S,2S)-

(+)-1-Amino-2-hydroxyindan[1][3]

Molecular Formula C₉H₁₁NO[1][2][3]

Molecular Weight 149.19 g/mol [1][2][3]

InChI Key LOPKSXMQWBYUOI-IUCAKERBSA-N[1]

SMILES C1N">C@@HO[1]

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol
Data for this specific enantiomer is limited. The identifiers for its enantiomer, (1R,2R)-2-Amino-

2,3-dihydro-1H-inden-1-ol, are provided for reference.

Identifier Value (for enantiomer (1R,2R))

CAS Number 94077-01-7[4][5]

PubChem CID 10898857[4]

IUPAC Name (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol[4]

Synonyms (+/-)-trans-2-Aminoindan-1-ol[4]

Molecular Formula C₉H₁₁NO[4]

Molecular Weight 149.19 g/mol [4]

InChI Key HRWCWYGWEVVDLT-RKDXNWHRSA-N[4]

SMILES C1O">C@HN[4]
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Physicochemical Properties of (1S,2S)-1-Amino-2-
indanol

Property Value Source

Appearance
White to orange or green

crystalline powder
[3]

Melting Point 142-146 °C [3][6]

Purity ≥98% [2][3]

Storage

Store at room temperature or

under refrigerated conditions

(2-8°C), protected from light,

under an inert atmosphere.

[2][6]

Synthesis and Manufacturing
The synthesis of enantiomerically pure aminoindanols is a key challenge, with methodologies

often focusing on diastereoselective and enantioselective control.

General Synthetic Strategy: Catalytic Hydrogenation
A common and effective method for preparing aminoindanols involves the diastereoselective

reduction of an oxime precursor. For instance, (±)-trans-1-amino-2-indanol can be synthesized

from 1,2-indanedion-1-oxime via hydrogenation over a 10% Pd/BaSO₄ catalyst. The

diastereoselectivity of such reactions is highly dependent on the choice of catalyst, solvent,

temperature, and pH. Subsequent resolution of the racemic mixture is then required to isolate

the desired (1S,2S) enantiomer.
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Starting Material

Step 1: Oximation

Step 2: Diastereoselective Reduction

Step 3: Chiral Resolution

1,2-Indanedione

1,2-Indanedion-1-oxime

 Hydroxylamine 

Racemic (±)-trans-1-amino-2-indanol

 H₂, 10% Pd/BaSO₄ 
 Ethanol, 25°C 

(1S,2S)-1-Amino-2-indanol

 Enzymatic or 
 Crystallographic Resolution 

Click to download full resolution via product page

Caption: General synthesis workflow for trans-1-amino-2-indanol.

Applications in Research and Development
The rigid bicyclic structure and defined stereochemistry of (1S,2S)-aminoindanol make it a

highly valuable molecule in several areas of chemical science.

Chiral Auxiliaries and Ligands: Its primary use is in asymmetric synthesis, where it serves as

a chiral auxiliary or as a precursor to more complex chiral ligands (e.g., BOX and PyBOX

ligands). These ligands are then used to catalyze a wide range of enantioselective reactions,
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including reductions, alkylations, and cycloadditions, enabling the production of

enantiomerically pure compounds.[3][7]

Pharmaceutical Intermediates: Chiral amino alcohols are fundamental building blocks in drug

development. (1S,2S)-1-Amino-2-indanol and its isomers are key intermediates in the

synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3]

[7] The related cis-isomer is famously a component of the HIV protease inhibitor Indinavir.

Biochemical Research: These compounds are utilized to study enzyme interactions and

neurotransmitter systems, contributing to a deeper understanding of biological processes

and aiding in the identification of potential therapeutic targets.[3]

Resolving Agents: Due to their chirality, they can be used to separate racemic mixtures of

other compounds, such as carboxylic acids, through the formation of diastereomeric salts

that can be separated by crystallization or chromatography.

Analytical and Spectroscopic Characterization
Confirming the identity, purity, and stereochemistry of (1S,2S)-aminoindanol requires a

combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
The following data are representative of the 1-amino-2-indanol scaffold.

Table 3: Representative Spectroscopic Data for 1-Amino-2-indanol
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Technique Key Features and Assignments

¹H NMR

(CDCl₃, 400 MHz) δ (ppm): 7.45-7.20 (m,
4H, Aromatic-H), 4.75 (d, 1H, H-1), 4.35 (q,
1H, H-2), 3.15 (dd, 1H, H-3a), 2.80 (dd, 1H,
H-3b), 2.50 (br s, 3H, -NH₂ and -OH). Note:
Amine and hydroxyl protons are broad
and exchangeable.[8]

¹³C NMR

(CDCl₃, 100 MHz) δ (ppm): 142.8, 140.5

(Aromatic C), 128.5, 127.0, 125.5, 124.8

(Aromatic CH), 75.0 (C-2), 61.5 (C-1), 39.5 (C-

3).[8]

IR (KBr)

ν (cm⁻¹): 3350-3200 (Strong, Broad, O-H, N-H

stretching), 3070-3020 (Medium, Aromatic C-H

stretching), 2950-2850 (Medium, Aliphatic C-H

stretching), 1590 (Medium, N-H bending), 1080

(Strong, C-O stretching).[8]

| Mass Spec. (EI) | m/z: 149 [M]⁺, 132 [M - NH₃]⁺, 131 [M - H₂O]⁺, 117, 104, 91.[8] |

Chiral Separation by HPLC
Assessing the enantiomeric purity is critical and is typically achieved using High-Performance

Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Experimental Protocol: HPLC Enantiomeric Purity Assessment

Objective: To separate the enantiomers of 1-amino-2-indanol to determine enantiomeric

excess (ee%).

Instrumentation: HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (amylose-based) or a

macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T is highly effective.[9]
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Mobile Phase (Normal Phase): A mixture of hexane and an alcohol modifier like isopropanol

(IPA) or ethanol is commonly used (e.g., Hexane:IPA, 90:10 v/v). Small amounts of an amine

modifier (e.g., diethylamine) may be added to improve peak shape.

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection: UV at 265 nm.

Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase and filter

through a 0.45 µm syringe filter prior to injection.

Sample Preparation

HPLC Analysis

Detection & Analysis

Dissolve Sample 
 (1 mg/mL in Mobile Phase)

Filter (0.45 µm)

Inject onto Chiral Column 
 (e.g., Chiralpak® AD-H)

UV Detector (265 nm)

Integrate Peaks 
 Calculate Enantiomeric Excess (ee%)

Click to download full resolution via product page
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Caption: Workflow for chiral HPLC analysis of aminoindanol.

Safety and Handling
As with all laboratory chemicals, (1S,2S)-aminoindanol should be handled with appropriate

care, following established safety protocols.

GHS Hazard Classification:

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause

respiratory irritation.[1]

Precautionary Statements:

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling),

P280 (Wear protective gloves/eye protection).[1]

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing).[1]

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

Handling Recommendations: Use in a well-ventilated area or fume hood. Avoid dust

formation. Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat.

Incompatible Materials: Strong oxidizing agents, acids, and bases.[10]

Conclusion
(1S,2S)-1-Amino-2-indanol is a cornerstone chiral building block with significant utility in

asymmetric synthesis and pharmaceutical R&D. Its rigid conformational structure and well-

defined stereocenters provide an excellent platform for inducing chirality in a vast array of
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chemical transformations. A thorough understanding of its properties, synthesis, and analytical

characterization, as detailed in this guide, is essential for its effective application in the

laboratory and in the development of novel, enantiomerically pure molecules. While its

regioisomer, (1S,2S)-2-amino-1-indanol, is less studied, the foundational principles outlined

here provide a strong basis for its potential future investigation and application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chemscene.com [chemscene.com]

3. chemimpex.com [chemimpex.com]

4. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol | C9H11NO | CID 10898857 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol AldrichCPR 94077-01-7 [sigmaaldrich.com]

6. (1S,2S)-(+)-TRANS-1-AMINO-2-INDANOL | 163061-74-3 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6931156
https://pubchem.ncbi.nlm.nih.gov/compound/10898857
https://www.researchgate.net/publication/311545638_1R2S-1-Amino-23-dihydro-1H-inden-2-ol
https://pubs.acs.org/doi/10.1021/cr050970a
https://pubchem.ncbi.nlm.nih.gov/compound/139034
https://www.benchchem.com/product/b3189406?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/6931156
https://pubchem.ncbi.nlm.nih.gov/compound/6931156
https://www.chemscene.com/product/163061-74-3.html
https://www.chemimpex.com/products/39499
https://pubchem.ncbi.nlm.nih.gov/compound/1R_2R_-2-Amino-2_3-dihydro-1H-inden-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_2R_-2-Amino-2_3-dihydro-1H-inden-1-ol
https://www.sigmaaldrich.com/DE/de/product/aldrich/ph018269
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5222740.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3189406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Pannellum [its.uark.edu]

8. pdf.benchchem.com [pdf.benchchem.com]

9. pdf.benchchem.com [pdf.benchchem.com]

10. fishersci.com [fishersci.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to (1S,2S)-
Aminoindanol Isomers: Structure, Synthesis, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3189406/docs#a-comprehensive-
technical-guide-to-1s-2s-aminoindanol-isomers-structure-synthesis-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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